4-Chloro-2-iodobenzaldehyde
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Overview
Description
4-Chloro-2-iodobenzaldehyde is an organic compound with the molecular formula C7H4ClIO It is a derivative of benzaldehyde, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by chlorine and iodine atoms, respectively
Mechanism of Action
Mode of Action
It is known that halogenated benzaldehydes can participate in various chemical reactions, such as suzuki-miyaura coupling reactions . These reactions involve the interaction of the halogenated benzaldehyde with a boronic acid in the presence of a palladium catalyst to form biaryl compounds .
Biochemical Pathways
It is known that halogenated benzaldehydes can be involved in the synthesis of various organic compounds . For example, they can be used in the synthesis of o-iodo styrene derivatives .
Result of Action
It is known that halogenated benzaldehydes can be used in the synthesis of various organic compounds, which may have diverse biological effects .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-iodobenzaldehyde can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemical substances. For example, the synthesis of o-iodo styrene derivatives using this compound is performed in tetrahydrofuran at 0 - 20℃ .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-iodobenzaldehyde can be synthesized through several methods. One common approach involves the iodination of 4-chlorobenzaldehyde using iodine and a suitable oxidizing agent. Another method includes the halogen exchange reaction where 4-chloro-2-bromobenzaldehyde is treated with sodium iodide in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. The process is optimized to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium iodide, copper catalysts.
Coupling: Palladium catalysts, boronic acids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Substitution: Various substituted benzaldehydes.
Coupling: Biaryl compounds.
Reduction: 4-Chloro-2-iodobenzyl alcohol.
Scientific Research Applications
4-Chloro-2-iodobenzaldehyde is utilized in several scientific research applications:
Comparison with Similar Compounds
- 4-Chloro-2-bromobenzaldehyde
- 4-Chloro-2-fluorobenzaldehyde
- 4-Chloro-2-methylbenzaldehyde
Comparison: 4-Chloro-2-iodobenzaldehyde is unique due to the presence of the iodine atom, which significantly influences its reactivity compared to other halogenated benzaldehydes. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and coupling reactions, providing distinct advantages in synthetic applications .
Properties
IUPAC Name |
4-chloro-2-iodobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCMFDAIQVMIRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132901-37-2 |
Source
|
Record name | 4-chloro-2-iodobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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